5-Chloro-4-iodopyrimidine
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Overview
Description
5-Chloro-4-iodopyrimidine is a heterocyclic organic compound with the molecular formula C4H2ClIN2 It is a derivative of pyrimidine, characterized by the presence of both chlorine and iodine atoms attached to the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-4-iodopyrimidine typically involves halogenation reactions. One common method is the iodination of 4-chloropyrimidine using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar halogenation techniques but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification methods such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-4-iodopyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Cross-Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Cross-Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate or sodium hydroxide, are used in organic solvents like toluene or ethanol.
Major Products Formed:
Substitution Reactions: Products include various substituted pyrimidines, depending on the nucleophile used.
Cross-Coupling Reactions: Products are often biaryl compounds or other complex organic molecules.
Scientific Research Applications
5-Chloro-4-iodopyrimidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Chloro-4-iodopyrimidine varies depending on its application:
Biochemical Probes: It can selectively label proteins, such as macrophage migration inhibitory factor (MIF) and its homolog MIF2, enabling the study of their roles in cellular processes.
Therapeutic Agents: The compound may interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects.
Comparison with Similar Compounds
4-Chloro-5-iodopyrimidine: Similar in structure but with different substitution patterns, leading to distinct chemical properties and reactivity.
5-Bromo-2-iodopyrimidine: Another halogenated pyrimidine with applications in cross-coupling reactions.
Uniqueness: Its dual halogenation makes it particularly versatile in synthetic chemistry .
Properties
Molecular Formula |
C4H2ClIN2 |
---|---|
Molecular Weight |
240.43 g/mol |
IUPAC Name |
5-chloro-4-iodopyrimidine |
InChI |
InChI=1S/C4H2ClIN2/c5-3-1-7-2-8-4(3)6/h1-2H |
InChI Key |
JXSSJBXCURDBHS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NC=N1)I)Cl |
Origin of Product |
United States |
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